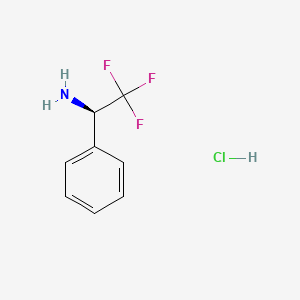

(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride

Description

Properties

IUPAC Name |

(1R)-2,2,2-trifluoro-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQGOISHUDYBOS-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655107 | |

| Record name | (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189350-64-9 | |

| Record name | (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2,2,2-trifluoro-1-phenylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-2,2,2-Trifluoro-1-phenylethanamine Hydrochloride

Introduction: The Significance of a Chiral Fluorinated Amine

(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical and agrochemical industries.[1] The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, making this compound a valuable building block in drug design and development.[2][3] Its hydrochloride salt form improves stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[1][4] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (1R)-2,2,2-trifluoro-1-phenylethanamine hydrochloride | [5] |

| CAS Number | 189350-64-9 | |

| Molecular Formula | C₈H₉ClF₃N | [5] |

| Molecular Weight | 211.61 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 235-237 °C | |

| Solubility | As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents such as methanol and ethanol.[4] | |

| Specific Optical Rotation ([α]D) | Data for the hydrochloride salt is not readily available in the public domain. The direction of rotation for the (R)-enantiomer is expected to be opposite to that of the (S)-enantiomer.[6][7] The specific rotation is a critical parameter for confirming enantiomeric purity. |

Structural and Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the chiral center, and the amine protons. The coupling between the methine proton and the amine protons, as well as the protons of the trifluoromethyl group, will provide valuable structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the chiral methine carbon, and the carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon is a characteristic feature.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching vibrations of the primary amine salt.

-

C-H stretching vibrations of the aromatic ring.

-

C=C stretching vibrations of the phenyl group.

-

Strong C-F stretching vibrations characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) or a similar soft ionization technique, the mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [(M+H)⁺] of the free amine (C₈H₈F₃N).

Experimental Protocol: Determination of Specific Optical Rotation

The specific rotation is a fundamental physical property of a chiral compound and is a direct measure of its optical purity. The following protocol outlines the determination of the specific rotation of this compound using a polarimeter.

Objective: To measure the specific rotation of this compound.

Materials and Equipment:

-

This compound

-

High-purity solvent (e.g., methanol or ethanol)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter with a sodium D-line lamp (589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

Temperature control system for the polarimeter

Procedure:

-

Solution Preparation:

-

Accurately weigh a sample of this compound (e.g., 100 mg) using an analytical balance.

-

Quantitatively transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in the chosen solvent (e.g., methanol) and fill the flask to the mark with the same solvent.

-

Mix the solution thoroughly to ensure homogeneity.

-

-

Instrument Calibration and Blank Measurement:

-

Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

-

Set the temperature of the sample chamber to a standard temperature, typically 20 °C or 25 °C, and allow it to equilibrate.[8]

-

Fill the polarimeter cell with the pure solvent. Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell in the polarimeter.

-

Record the observed optical rotation (α). Take multiple readings to ensure reproducibility.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula:[7] [α] = α / (c × l) Where:

-

α = observed rotation in degrees

-

c = concentration of the solution in g/mL

-

l = path length of the polarimeter cell in decimeters (dm)

-

-

Data Analysis and Interpretation:

The sign of the specific rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. The magnitude of the specific rotation is a characteristic property of the compound under the specified conditions (temperature, solvent, and wavelength). The enantiomeric excess (% ee) of a sample can be determined by comparing its specific rotation to the specific rotation of the pure enantiomer.

Diagrams

Sources

- 1. 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetamide, 2,2,2-trifluoro-N-(2-phenylethyl)- [webbook.nist.gov]

- 5. achmem.com [achmem.com]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rudolphresearch.com [rudolphresearch.com]

(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride chemical structure

An In-depth Technical Guide to (R)-2,2,2-Trifluoro-1-phenylethanamine Hydrochloride

Authored by a Senior Application Scientist

This compound is a chiral amine salt of significant interest in modern synthetic chemistry. Its unique structural features, particularly the stereogenic center adjacent to a trifluoromethyl group, make it an invaluable tool for researchers in drug discovery and materials science. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and core applications, with a focus on its role as a chiral resolving agent. Detailed protocols and mechanistic insights are offered to equip researchers with the practical knowledge required for its effective utilization.

Introduction and Significance

Chirality is a fundamental concept in pharmaceutical and agrochemical development, as the stereochemistry of a molecule often dictates its biological activity. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the synthesis and separation of enantiomerically pure compounds are critical. (R)-2,2,2-Trifluoro-1-phenylethanamine and its hydrochloride salt have emerged as powerful chiral auxiliaries and resolving agents.

The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. The high electronegativity and lipophilicity of the -CF3 group can significantly modulate a molecule's metabolic stability, binding affinity, and bioavailability.[1] As a building block, this amine allows for the direct incorporation of the valuable trifluoromethyl-ethylamine scaffold into target molecules. As a resolving agent, its basicity and rigid structure facilitate the formation of diastereomeric salts with racemic acids, enabling their separation through fractional crystallization.[2][3]

Chemical Structure and Physicochemical Properties

The hydrochloride salt form of (R)-2,2,2-Trifluoro-1-phenylethanamine enhances its stability and solubility in various solvents, making it more convenient to handle compared to the free base.[4]

Chemical Structure

The structure features a phenyl ring and a trifluoromethyl group attached to a chiral carbon, which also holds the amine group. The 'R' designation refers to the specific spatial arrangement of these groups around the stereocenter, according to the Cahn-Ingold-Prelog priority rules.

Caption: Structure of this compound.

Physicochemical Data

The following table summarizes key properties of the related (S)-enantiomer hydrochloride, which are expected to be identical for the (R)-enantiomer.

| Property | Value | Source |

| IUPAC Name | (1R)-2,2,2-trifluoro-1-phenylethan-1-amine hydrochloride | N/A |

| CAS Number | 173215-39-9 (for R-isomer HCl) | N/A |

| Molecular Formula | C₈H₉ClF₃N | [4] |

| Molecular Weight | 211.61 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Storage | Inert atmosphere, Room Temperature | [4] |

Synthesis and Enantiomeric Resolution

Commercial availability is common, but understanding its synthesis provides context for its application. The racemic mixture is typically synthesized first, followed by resolution.

Synthesis of Racemic 2,2,2-Trifluoro-1-phenylethylamine

A prevalent method is the reductive amination of 2,2,2-trifluoroacetophenone. The Leuckart-Wallach reaction, which uses ammonium formate or formamide as both the ammonia source and the reducing agent, is a one-pot procedure that produces the racemic amine in good yields.[6]

Caption: Logical workflow for the chiral resolution of a racemic acid.

Experimental Protocol: Resolution of a Generic Racemic Carboxylic Acid

This protocol provides a self-validating framework. The success of the resolution is confirmed by measuring the optical rotation of the final product and comparing it to the literature value for the pure enantiomer.

Materials and Reagents:

-

Racemic carboxylic acid (1.0 eq)

-

This compound (0.5 eq - Note: use free base if available, or neutralize the HCl salt first)

-

Solvent (e.g., methanol, ethanol, or isopropanol - requires screening)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, heating mantle, filtration apparatus

-

Polarimeter

Procedure:

-

Salt Formation:

-

If starting with the hydrochloride salt: Dissolve (R)-2,2,2-Trifluoro-1-phenylethanamine HCl in a minimal amount of water and add an equivalent of 2 M NaOH to liberate the free amine. Extract the free amine into diethyl ether, dry the organic layer with MgSO₄, and evaporate the solvent. This step is crucial as the resolution requires the free base.

-

In a flask, dissolve the racemic carboxylic acid (1.0 eq) and the (R)-amine free base (0.5-1.0 eq, typically starting with 0.5 eq is recommended) in a minimum amount of the chosen solvent at elevated temperature.

-

Causality: Using a sub-stoichiometric amount of the resolving agent ensures that the salt formed is of the highest possible diastereomeric purity, maximizing the enantiomeric excess of the first crop of crystals.

-

-

Fractional Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature, then potentially in an ice bath or refrigerator, to induce crystallization.

-

Causality: Slow cooling is paramount. It allows the crystallization process to remain under thermodynamic control, favoring the formation of the most stable (and least soluble) diastereomeric salt crystals over the kinetically favored precipitation of both.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the crystals. These crystals represent the diastereomerically enriched salt.

-

-

Liberation of the Enantiopure Acid:

-

Suspend the dried crystals in water and add 2 M HCl solution until the pH is strongly acidic (pH 1-2). This protonates the carboxylic acid and ensures the amine remains as its water-soluble hydrochloride salt.

-

Extract the enantiomerically enriched carboxylic acid into an organic solvent like diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the resolved acid.

-

-

Validation:

-

Determine the enantiomeric purity of the acid product. This is typically done by measuring its specific rotation using a polarimeter and comparing it to the literature value. Chiral HPLC or NMR with a chiral shift reagent can also be used for a more precise determination of enantiomeric excess (ee).

-

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. The hydrochloride salt is generally a solid that is easier to handle than a liquid amine.

-

Hazards: Based on data for similar amine hydrochlorides, this compound should be considered harmful if swallowed and may cause skin and serious eye irritation. [7][8]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [9][10]* Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. [7]* Storage: Store in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere. [4][5]

Conclusion

This compound is more than just a chemical reagent; it is a precision tool for controlling stereochemistry. Its utility as a resolving agent is grounded in the fundamental principles of diastereomeric interactions, offering a robust and scalable method for accessing enantiopure acids. For drug development professionals and synthetic chemists, a thorough understanding of its properties and the causality behind its application protocols is essential for leveraging its full potential in the synthesis of complex, single-enantiomer molecules.

References

-

PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol. National Center for Biotechnology Information. [Link]

-

PubChem. 2,2,2-Trifluoroethylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

LookChem. (S)-2,2,2-TRIFLUORO-1-PHENYLETHYLAMINE HCL. [Link]

-

African Rock Art. (S)-2,2,2-Trifluoro-1-phenylethanamine. [Link]

-

ResearchGate. Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. [Link]

-

Wang, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Advances. [Link]

-

ResearchGate. Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. [Link]

-

Hamilton, D.G. (2006). Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]

-

Młynarska, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]

-

SpectraBase. 2-Bromo-N-(2,2,2-trifluoro-1-phenylethylidene)aniline. [Link]

-

Funabiki, K., et al. (2018). Access to optically active tetrafluoroethylenated amines based on-[4][11]proton shift reaction. Beilstein Journal of Organic Chemistry. [Link]

-

Contini, A. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

-

LibreTexts Chemistry. 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Pharmaffiliates. 2-Phenylethanamine Hydrochloride. [Link]

-

Beilstein Archives. Efficient and Convenient Access to Optically Active Tetrafluoroethylenated Amines Based on-[4][11]Proton Shift Reaction. [Link]

-

ChemSrc. (R)-2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanamine. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lookchem.com [lookchem.com]

- 5. (R)-2,2,2-TRIFLUORO-1-PHENYLETHYLAMINE HCL CAS#: 189350-64-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. aksci.com [aksci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2,2,2-Trifluoro-1-phenylethanamine Hydrochloride: Synthesis, Analysis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride (CAS Number: 189350-64-9), a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, analytical characterization, and critical applications, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Importance of the α-Trifluoromethylamine Moiety

The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry.[1] This is due to its unique electronic properties and steric profile, which can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. The α-trifluoromethylamine scaffold, in particular, is a valuable pharmacophore, and access to enantiomerically pure forms is critical, as the stereochemistry often dictates biological activity. This compound serves as a crucial chiral precursor for a variety of bioactive molecules, including potent therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties for the hydrochloride salt and the corresponding free base is presented below. These properties are essential for handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 189350-64-9 | [2] |

| Molecular Formula | C₈H₉ClF₃N | [2] |

| Molecular Weight | 211.61 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 235-237 °C | [2] |

| Storage | Inert atmosphere, Room Temperature, Protect from moisture | [2] |

Synthesis of Enantiopure (R)-2,2,2-Trifluoro-1-phenylethanamine

The synthesis of the target (R)-enantiomer is most effectively achieved through a two-stage process: the formation of the racemic amine followed by a highly selective enzymatic kinetic resolution. This approach combines a robust, high-yielding initial step with the precision of biocatalysis.

Caption: Workflow for the synthesis of (R)-2,2,2-Trifluoro-1-phenylethanamine HCl.

Step 1: Synthesis of Racemic (±)-2,2,2-Trifluoro-1-phenylethanamine via Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic and efficient method for the reductive amination of ketones.[3][4] It utilizes ammonium formate as both the nitrogen source and the reducing agent, converting 2,2,2-trifluoroacetophenone to the corresponding racemic primary amine in high yield.[2]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2,2-trifluoroacetophenone (1 equivalent) and ammonium formate (3-5 equivalents).

-

Heating: Heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Hydrolysis: After cooling, add a strong base (e.g., 20% NaOH solution) to the reaction mixture and reflux for 2-4 hours to hydrolyze the intermediate formamide.

-

Work-up and Purification: Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude racemic amine can be purified by distillation or chromatography.

Step 2: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers. In this case, a lipase from Pseudomonas fluorescens is used to selectively acylate the (S)-enantiomer of the racemic amine, leaving the desired (R)-enantiomer unreacted.[2][5] This high degree of enantioselectivity is a hallmark of biocatalytic methods.

Experimental Protocol:

-

Acylation of Racemic Amine: First, the racemic amine is converted to its N-chloroacetamide derivative by reacting it with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent.

-

Enzymatic Resolution:

-

Dissolve the racemic N-(2,2,2-trifluoro-1-phenylethyl)chloroacetamide in a suitable organic solvent, such as diisopropyl ether.

-

Add n-amyl alcohol (as the acyl acceptor) and the Pseudomonas fluorescens lipase (e.g., Amano Lipase AK).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

-

Separation:

-

Filter off the enzyme.

-

The reaction mixture now contains the unreacted (R)-amine (as its chloroacetamide) and the newly formed (S)-amide of n-amyl alcohol. These can be separated by standard chromatographic techniques.

-

The separated (R)-N-(2,2,2-trifluoro-1-phenylethyl)chloroacetamide is then hydrolyzed under acidic conditions to yield the pure (R)-amine.

-

-

Salt Formation: The resulting (R)-amine free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Caption: Key analytical methods for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methine proton (CH) adjacent to the nitrogen and trifluoromethyl group, and the amine protons. The methine proton will appear as a quartet due to coupling with the three fluorine atoms.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbons of the phenyl ring, the methine carbon, and the trifluoromethyl carbon. The CF₃ carbon signal will be a quartet due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine NMR is particularly informative, showing a single signal (a doublet due to coupling with the methine proton) for the three equivalent fluorine atoms of the CF₃ group, confirming its presence.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final product. While direct analysis of the amine is possible, it is often derivatized to improve separation and detection.

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Columns such as Chiralcel® OD-H or Chiralpak® AD-H are common choices.[6][7]

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v) is a good starting point for normal-phase separations.[7]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-254 nm).

-

Analysis: The racemic amine should be analyzed first to determine the retention times of both the (R) and (S) enantiomers. The enantiomeric excess of the final product is then calculated from the peak areas of the two enantiomers in the sample chromatogram.

Application in the Synthesis of Bioactive Molecules: Aprepitant

(R)-2,2,2-Trifluoro-1-phenylethanamine is a valuable chiral building block. While its enantiomer, (S)-2,2,2-trifluoro-1-phenylethanamine, is used in the synthesis of certain compounds, the core structure is crucial in the development of neurokinin-1 (NK1) receptor antagonists.[8][9] A prominent example is Aprepitant , an antiemetic drug used to prevent chemotherapy-induced nausea and vomiting.[8][10] Although the final drug Aprepitant uses a different chiral amine, the synthetic strategies developed for it and other NK1 antagonists highlight the importance of chiral α-trifluoromethyl-substituted phenylethyl moieties. The (R)-configuration at the benzylic carbon bearing the trifluoromethyl group is a key stereochemical feature in many potent NK1 receptor antagonists.[11][12]

The synthesis of these complex molecules often involves the coupling of the chiral amine or a derivative thereof with a heterocyclic core structure. The trifluoromethylphenyl-ethoxy side chain is critical for high-affinity binding to the NK1 receptor.[9]

Caption: Role of the chiral amine in synthesizing NK1 receptor antagonists.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a synthetically valuable chiral building block, whose utility is underscored by the strategic importance of the trifluoromethyl group in modern drug design. Its synthesis, achievable through a robust combination of classic organic chemistry and selective biocatalysis, provides access to an enantiomerically pure precursor for high-value molecules. A thorough understanding of its synthesis, analytical characterization, and application provides researchers with a powerful tool for the development of novel therapeutics, particularly in the area of neurokinin-1 receptor antagonists.

References

-

Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. (2025). Request PDF. Available from: [Link]

-

Synthesis of aprepitant. ResearchGate. Available from: [Link]

- Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjug

- Preparation of aprepitant. Google Patents.

- Design and synthesis of a novel, achiral class of highly potent and selective, orally active neurokinin-1 receptor antagonists. [No Source Provided].

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [No Source Provided].

-

Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. Available from: [Link]

-

Leuckart reaction. Wikipedia. Available from: [Link]

- An improved process for the preparation of aprepitant. Google Patents.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [No Source Provided].

- THE LEUCKART REACTION. [No Source Provided].

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]

-

Chiral HPLC Separations. Phenomenex. Available from: [Link]

-

Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. Available from: [Link]

-

Potent NK1 Receptor Antagonists: Synthesis and Antagonistic Activity of Various Heterocycles With an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl Substituent. PubMed. Available from: [Link]

-

Lipase-Catalyzed Kinetic Resolution of C1-Symmetric Heterocyclic Biaryls. PubMed. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PubMed Central. Available from: [Link]

-

Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. Available from: [Link]

-

NK1 receptor antagonist. Wikipedia. Available from: [Link]

-

Lipase catalyzed chiral amine synthesis by a) kinetic resolution of a... ResearchGate. Available from: [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central. Available from: [Link]

-

Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PubMed Central. Available from: [Link]

Sources

- 1. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. researchgate.net [researchgate.net]

- 9. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. medkoo.com [medkoo.com]

- 11. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

Synthesis of (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride

An In-Depth Technical Guide to the Synthesis of (R)-2,2,2-Trifluoro-1-phenylethanamine Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of (R)-2,2,2-Trifluoro-1-phenylethanamine

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Within this context, chiral α-trifluoromethyl amines represent a privileged structural motif. (R)-2,2,2-Trifluoro-1-phenylethanamine, in particular, serves as an indispensable chiral building block for a multitude of pharmacologically active compounds. Its stereochemical identity is often critical; the biological activity can reside in a single enantiomer, making access to enantiomerically pure forms a paramount objective in drug discovery and development.[2]

This guide provides a comprehensive technical overview of the prevalent and field-proven methodologies for synthesizing this compound. We will move beyond simple procedural descriptions to explore the underlying chemical principles, the rationale behind methodological choices, and the practical considerations essential for successful execution in a research and development setting. The focus is on robust, scalable, and enantioselective strategies, including asymmetric reductive amination and classical resolution techniques.

Strategic Overview of Synthetic Pathways

The synthesis of enantiomerically pure this compound can be broadly approached via two distinct strategies:

-

Direct Asymmetric Synthesis: This is the most elegant and often preferred route, establishing the desired stereocenter in a single key step. Asymmetric reductive amination of the prochiral ketone, 2,2,2-trifluoroacetophenone, is the leading methodology in this class.

-

Synthesis of Racemate Followed by Resolution: This classical approach involves the initial non-stereoselective synthesis of the racemic amine, which is then separated into its constituent enantiomers. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent or via enzymatic kinetic resolution.

The choice between these strategies is often dictated by factors such as catalyst availability, cost, scalability, and the desired level of enantiomeric purity.

Method 1: Direct Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful one-pot transformation that converts a ketone directly into a chiral amine.[3][4] This process involves the in-situ formation of an imine from 2,2,2-trifluoroacetophenone and an amine source, followed by enantioselective reduction mediated by a chiral catalyst.

Causality and Experimental Choices

-

The Catalyst is Key: The success of this reaction hinges on the chiral catalyst, which creates a chiral environment around the imine intermediate. Transition metal complexes, particularly those of Iridium, Rhodium, and Ruthenium, paired with chiral bisphosphine ligands (e.g., BINAP derivatives), are highly effective.[4][5] The catalyst facilitates the stereoselective delivery of a hydride from the reducing agent to one face of the C=N double bond.

-

Choice of Amine Source and Reductant: The reaction can be performed with a variety of amine sources, such as ammonia, and reducing agents. For transfer hydrogenation, formic acid or ammonium formate serves as a convenient and effective hydrogen source.[5] Alternatively, high-pressure hydrogenation with H₂ gas is also a common industrial practice.

-

Role of Additives: Lewis acids, such as titanium(IV) isopropoxide (Ti(O-iPr)₄), are often employed to facilitate imine formation and activate it towards reduction, thereby increasing reaction rates and, in some cases, enantioselectivity.[4][6]

Data Presentation: Comparison of Catalytic Systems

| Catalyst System | Reducing Agent | Amine Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| [((R)-tol-binap)RuCl₂] | HCOOH / NH₃ | NH₃/Methanol | Good | 86-98% | [5] |

| Ir-f-Binaphane / I₂ | H₂ | Primary Amine | High | up to 96% | [4] |

| Rh-Chiral Diphosphine | H₂ | NH₃ | Moderate | Moderate | [4] |

| Fungal Reductive Aminases (RedAms) | NADPH | NH₃ | >90% | 85-99% | [7] |

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example based on established methodologies.[5]

-

Inert Atmosphere: To a dried Schlenk flask under an argon atmosphere, add the chiral Ruthenium catalyst (e.g., [((R)-tol-binap)RuCl₂]₂) (0.01 mol%).

-

Reagent Addition: Add 2,2,2-trifluoroacetophenone (1.0 eq) followed by the solvent (e.g., methanol).

-

Amine/Reductant Source: Add a solution of ammonium formate (HCOONH₄) (5-10 eq) dissolved in methanolic ammonia.

-

Reaction: Seal the flask and heat the reaction mixture to the optimized temperature (e.g., 60-85°C) with stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

-

Workup: Cool the reaction to room temperature. Quench by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude amine is purified by column chromatography.

-

Chiral Analysis: Determine the enantiomeric excess of the purified amine using chiral HPLC.

Method 2: Synthesis of Racemate and Subsequent Resolution

Part A: Synthesis of Racemic 2,2,2-Trifluoro-1-phenylethanamine

The Leuckart-Wallach reaction is a direct and high-yielding method for this transformation.[5][8]

-

Principle: This reaction involves the reductive amination of 2,2,2-trifluoroacetophenone using ammonium formate or formamide as both the amine source and the reducing agent.[5] It typically proceeds at elevated temperatures and provides the racemic amine in good yield.[8]

Part B: Resolution of the Enantiomers

With the racemic mixture in hand, the enantiomers must be separated.

Sub-Method 2.1: Classical Resolution via Diastereomeric Salts

-

Principle of Trustworthiness: This method relies on a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[9][10] By reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent"), two diastereomeric salts are formed. These salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent.[9][11]

-

Causality and Experimental Choices:

-

Resolving Agent: A readily available and inexpensive chiral acid like (2R,3R)-(+)-Tartaric acid is an excellent choice.[10][12]

-

Solvent Selection: The choice of solvent is critical. It must be one in which the two diastereomeric salts have a significant solubility difference. Methanol is commonly effective for this specific resolution.[10]

-

Liberation: After isolating the desired less-soluble diastereomeric salt by filtration, the enantiomerically enriched amine is "liberated" by treatment with a strong base (e.g., NaOH), which deprotonates the amine and forms a water-soluble salt with the tartaric acid.[10]

-

Protocol: Resolution with (2R,3R)-Tartaric Acid

-

Salt Formation: Dissolve racemic 2,2,2-trifluoro-1-phenylethanamine (1.0 eq) in hot methanol. In a separate flask, dissolve (2R,3R)-(+)-tartaric acid (0.5 - 1.0 eq) in hot methanol.

-

Crystallization: Combine the two hot solutions and allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to maximize crystallization. The less soluble diastereomeric salt, the (R)-amine-(R,R)-tartrate, will precipitate.

-

Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold methanol.

-

Liberation of Free Amine: Suspend the isolated salt in water and add a strong aqueous base (e.g., 10% NaOH) until the pH is >12.

-

Extraction: Extract the liberated free (R)-amine with an organic solvent (e.g., dichloromethane or ether).

-

Drying and Concentration: Dry the organic extract over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-amine.

-

Purity Check: Assess the enantiomeric excess via chiral HPLC. Multiple recrystallizations may be necessary to achieve >99% ee.[9]

Sub-Method 2.2: Enzymatic Kinetic Resolution

-

Principle: Enzymes are highly stereoselective catalysts. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemic mixture at a much faster rate than the other.[8] For example, a lipase can be used to selectively acylate the (S)-amine, leaving the desired (R)-amine unreacted. The resulting acylated amine and the unreacted amine can then be easily separated. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Final Step: Formation of the Hydrochloride Salt

The purified (R)-2,2,2-trifluoro-1-phenylethanamine free base is often an oil or low-melting solid. Converting it to the hydrochloride salt provides a stable, crystalline, and easy-to-handle solid, which is the standard form for storage and subsequent use.[13][14]

Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified (R)-amine free base in a suitable anhydrous solvent, such as ethanol, diethyl ether, or ethyl acetate.[15]

-

Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., saturated HCl in ethanol or gaseous HCl) until the solution is acidic.[15]

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

-

Isolation and Drying: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.

-

Drying: Dry the salt thoroughly under vacuum to yield this compound as a stable, white powder.[13]

Conclusion

The synthesis of this compound is a critical process for the advancement of pharmaceutical research. This guide has detailed the primary strategic approaches available to the modern chemist. Direct asymmetric reductive amination offers an elegant and efficient route, with biocatalytic methods presenting a particularly "green" and highly selective option.[3][7] Concurrently, the classical method of racemic synthesis followed by diastereomeric salt resolution remains a robust, reliable, and scalable alternative that is indispensable in the synthetic chemist's toolkit.[9][10] The selection of the optimal route depends on a careful evaluation of scale, cost, available technology, and the stringent purity requirements of the final application.

References

- Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC - NIH. Source: vertexaisearch.cloud.google.com.

- Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - Brandeis ScholarWorks. Source: vertexaisearch.cloud.google.com.

-

Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines | Scilit . Source: scilit.net. [Link]

-

Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine | Request PDF . Source: researchgate.net. [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC . Source: ncbi.nlm.nih.gov. [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines . Source: semanticscholar.org. [Link]

-

Asymmetric Synthesis of Primary and Secondary β-Fluoro- arylamines using Reductive Aminases from Fungi - White Rose Research Online . Source: eprints.whiterose.ac.uk. [Link]

-

Reductive amination - Wikipedia . Source: en.wikipedia.org. [Link]

-

Highly Enantioselective Hydrogen-Transfer Reductive Amination . Source: onlinelibrary.wiley.com. [Link]

- US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents.

-

The effect of chiral bisphosphines on the reductive amination of acetophenone and p‐tosylamine. - ResearchGate . Source: researchgate.net. [Link]

-

(R)-2,2,2-trifluoro-1-phenylethylamine hcl | Tetrahedron . Source: tetrahedron.com. [Link]

-

Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes - PubMed . Source: pubmed.ncbi.nlm.nih.gov. [Link]

-

5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts . Source: chem.libretexts.org. [Link]

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC - NIH . Source: ncbi.nlm.nih.gov. [Link]

-

Part 6: Resolution of Enantiomers - Chiralpedia . Source: chiralpedia.com. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH . Source: ncbi.nlm.nih.gov. [Link]

-

Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - ACS Publications . Source: pubs.acs.org. [Link]

-

Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid . Source: yumpu.com. [Link]

-

Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PubMed Central . Source: ncbi.nlm.nih.gov. [Link]

-

Tactical Applications of Fluorine in Drug Design and Development - ResearchGate . Source: researchgate.net. [Link]

-

Enantiomers and Their Resolution - MDPI . Source: mdpi.com. [Link]

-

Chiral Resolution Screening | Solid State | Onyx Scientific . Source: onyx-scientific.com. [Link]

-

Microfluidics for Drug Discovery and Development: From Target Selection to Product Lifecycle Management - NIH . Source: ncbi.nlm.nih.gov. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. mdpi.com [mdpi.com]

- 12. onyxipca.com [onyxipca.com]

- 13. (R)-2,2,2-Trifluoro-1-phenylethylamine HCl, CasNo.189350-64-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 14. achmem.com [achmem.com]

- 15. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

A-Technical-Guide-to-(R)-2,2,2-Trifluoro-1-phenylethanamine-Hydrochloride

An In-depth Technical Guide on (R)-2,2,2-Trifluoro-1-phenylethanamine Hydrochloride: Properties, Analysis, and Applications

Introduction

This compound is a chiral amine of significant interest in the pharmaceutical and chemical industries. The presence of a trifluoromethyl group (CF3) at a stereogenic center imparts unique chemical and physiological properties, making it a valuable building block for the synthesis of complex, biologically active molecules. The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity, ultimately improving the pharmacokinetic and pharmacodynamic profile of a drug.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its core properties, analytical characterization, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are crucial for its application in synthesis and analysis. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and formulation.

The molecular weight of the free base, (R)-2,2,2-Trifluoro-1-phenylethanamine (C8H8F3N), is 175.15 g/mol .[3][4] The addition of hydrogen chloride (HCl) to form the hydrochloride salt results in a precise molecular weight for C8H8F3N·HCl.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | (1R)-2,2,2-trifluoro-1-phenylethanamine hydrochloride | [5] |

| CAS Number | 189350-64-9 | |

| Molecular Formula | C8H8F3N·HCl | [5] |

| Molecular Weight | 211.61 g/mol | [5] |

Synthesis Overview

The synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine can be achieved through various methods. One common approach involves the Leuckart-Wallach reaction, where an aryl trifluoromethyl ketone is aminated using ammonium formate, resulting in the racemic amine.[6] Subsequent resolution of the racemate is required to isolate the desired (R)-enantiomer. This is often accomplished through enzymatic resolution, for example, by using a lipase to selectively acylate one enantiomer, allowing for the separation of the two.[6]

Analytical Characterization: Chiral High-Performance Liquid Chromatography (HPLC)

Due to the critical differences in pharmacological and toxicological effects between enantiomers, the ability to separate and quantify them is paramount in drug development and quality control.[7] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose.[7][8]

Causality in Method Development for Chiral Amines

The successful separation of chiral amines like this compound hinges on creating a transient diastereomeric complex between the analyte and the chiral stationary phase. The choice of CSP and mobile phase is critical.

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) and cyclofructan-based CSPs are highly effective for resolving a broad range of chiral primary amines.[7][9]

-

Mobile Phase: For basic compounds like amines, the addition of a basic modifier (e.g., diethylamine, DEA) to the mobile phase is crucial.[10] This suppresses the interaction of the highly polar amine group with residual acidic silanols on the silica surface of the column packing, leading to improved peak shape and resolution. The mobile phase itself is typically a mixture of a non-polar solvent like hexane and a polar alcohol like ethanol or isopropanol.[10]

Workflow for Chiral HPLC Method Development

Caption: A generalized workflow for chiral HPLC method development.

Detailed Experimental Protocol: Chiral HPLC Analysis

This protocol is a self-validating system designed to ensure the accurate determination of the enantiomeric purity of this compound.

-

Column Selection:

-

Select a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose phenylcarbamates. These are known for their broad selectivity for chiral amines.[7]

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of n-Hexane and Ethanol in a 90:10 (v/v) ratio.

-

Add Diethylamine (DEA) to a final concentration of 0.1% (v/v).[10]

-

Rationale: The hexane/ethanol mixture provides the necessary polarity for elution, while the DEA acts as a basic modifier to prevent peak tailing and improve resolution by masking active sites on the stationary phase.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

System Suitability and Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Perform a blank injection (mobile phase only) to ensure no interfering peaks are present.

-

Inject a sample of the racemic mixture to confirm the separation of the two enantiomers and determine their retention times.

-

Inject the (R)-enantiomer sample for analysis. The enantiomeric purity can be calculated based on the relative peak areas of the two enantiomers.

-

Applications in Drug Development

The trifluoromethyl-phenylethylamine scaffold is a privileged fragment in medicinal chemistry. The trifluoromethyl group is a bioisostere of other chemical groups and can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[11][12] This leads to improved drug half-life and bioavailability. Chiral amines like this one are key intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and other targeted therapies.[13][14]

Conclusion

This compound is a specialized chemical entity whose precise molecular weight of 211.61 g/mol is just the starting point of its technical profile. Its true value lies in the unique properties conferred by the trifluoromethyl group at a chiral center. A thorough understanding of its physicochemical properties, coupled with robust analytical methods like chiral HPLC, is essential for its effective use as a building block in the development of next-generation pharmaceuticals. The protocols and insights provided in this guide serve as a foundational resource for scientists and researchers aiming to leverage this compound's potential in their work.

References

- BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines.

- Tetrahedron. (n.d.). (R)-2,2,2-trifluoro-1-phenylethylamine hcl.

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- American Elements. (n.d.). (R)-2,2,2-Trifluoro-1-phenylethanamine.

- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

- Achmem. (n.d.). (1R)-2,2,2-trifluoro-1-phenylethanamine hydrochloride.

- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-1-phenylethylamine.

- Santa Cruz Biotechnology. (n.d.). 2,2,2-trifluoro-1-phenylethan-1-amine.

- BenchChem. (n.d.). A Technical Guide to 4-(Trifluoromethyl)benzylamine: Commercial Availability, Synthesis, and Application in Drug Discovery.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine.

- Carbain, B., et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. Chemistry, 20(8), 2311-7.

- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.

- ResearchGate. (2025). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine.

- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. scbt.com [scbt.com]

- 5. achmem.com [achmem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-2,2,2-Trifluoro-1-phenylethanamine and its hydrochloride salt are pivotal chiral building blocks in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, rigorous structural confirmation and purity assessment of this intermediate are paramount. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We delve into the causal reasoning behind experimental choices and data interpretation, offering a self-validating framework for researchers, scientists, and quality control professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and environment.

Proton (¹H) NMR Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by signals for the aromatic protons, the methine (CH) proton, and the amine (NH₃⁺) protons.

Expertise & Experience: Causality in Experimental Choices The choice of a deuterated solvent is critical. While CDCl₃ is common, a polar solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility. D₂O is particularly useful as the acidic amine protons will exchange with deuterium, causing their signal to disappear. This "D₂O exchange" experiment is a classic method for confirming the identity of labile protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.4-7.6 | Multiplet | - | 5H, Aromatic (C₆H₅) |

| ~5.0 | Quartet | ~7.5 Hz | 1H, Methine (CH) |

| ~3.9 | Broad Singlet | - | 3H, Ammonium (NH₃⁺) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

Aromatic Protons (δ ~7.4-7.6): The multiplet in this region corresponds to the five protons of the phenyl group.

-

Methine Proton (δ ~5.0): This signal is a quartet due to coupling with the three equivalent fluorine atoms of the adjacent CF₃ group (³JHF coupling). The downfield shift is attributed to the deshielding effects of both the phenyl ring and the electron-withdrawing CF₃ group.

-

Ammonium Protons (δ ~3.9): The protons of the ammonium group typically appear as a broad singlet. Their chemical shift is variable and depends on concentration, temperature, and solvent. In D₂O, this peak would disappear.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The spectrum is typically recorded on a 400 or 500 MHz spectrometer.[1]

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Carbon (¹³C) NMR Analysis

¹³C NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets and improve the signal-to-noise ratio.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (Coupling to F) | JCF (Hz) | Assignment |

| ~130-135 | Singlet | - | Aromatic C (quaternary) |

| ~128-130 | Singlet | - | Aromatic CH |

| ~125 | Quartet | ~280 Hz | CF₃ |

| ~60 | Quartet | ~30-35 Hz | CH |

Note: Assignments are based on typical chemical shift ranges for similar structures.[3][4] Precise values may vary.

Interpretation:

-

Aromatic Carbons (δ ~128-135): The signals for the six carbons of the phenyl ring appear in this region.

-

Trifluoromethyl Carbon (CF₃, δ ~125): This carbon signal is split into a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. The coupling constant is typically large, around 280 Hz.

-

Methine Carbon (CH, δ ~60): This carbon, attached to the CF₃ group, also appears as a quartet due to two-bond coupling (²JCF) with the fluorine atoms. This coupling is a key diagnostic feature.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial due to the lower sensitivity of ¹³C NMR.

-

Instrument Setup: Use a 400 or 500 MHz spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0-160 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to account for the longer relaxation times of quaternary carbons.

-

Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent signal.

Fluorine (¹⁹F) NMR Analysis

¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorinated compounds, as there is no natural background signal in biological or most organic systems.[5] It is an essential tool for confirming the presence and environment of the trifluoromethyl group.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -75 to -78 | Doublet | ~7.5 Hz | CF₃ |

Note: Chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm).[6][7]

Interpretation:

-

Trifluoromethyl Group (CF₃, δ ~ -75): The three equivalent fluorine atoms give rise to a single signal. This signal is split into a doublet due to three-bond coupling (³JFH) with the single methine proton. This coupling confirms the connectivity between the CF₃ and CH groups. The chemical shift is characteristic for a CF₃ group attached to a chiral, benzylic carbon.[8]

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the spectrometer's broadband probe to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Set the spectral width to be wide enough to encompass the expected chemical shift (e.g., from -50 to -90 ppm).

-

Proton decoupling can be used to collapse the doublet into a singlet, which can be useful for confirming the signal and for quantification.

-

A sufficient number of scans (e.g., 16 or 32) is typically adequate due to the high sensitivity of ¹⁹F.

-

-

Processing: Apply Fourier transform, phasing, and baseline correction. Reference the spectrum to an appropriate standard (e.g., CFCl₃).

Caption: Integrated NMR approach for unambiguous structure confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The hydrochloride salt form introduces characteristic absorptions related to the ammonium (NH₃⁺) group.

Expertise & Experience: Causality in Experimental Choices For solid samples like this hydrochloride salt, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (e.g., diamond or germanium).

Table 4: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~2800-3200 (broad) | N-H stretch | Ammonium (NH₃⁺) |

| ~3030 | C-H stretch | Aromatic |

| ~1600, 1495, 1455 | C=C stretch | Aromatic Ring |

| ~1100-1200 (strong) | C-F stretch | Trifluoromethyl (CF₃) |

| ~700, 760 | C-H bend (out-of-plane) | Monosubstituted Phenyl |

Note: Frequencies are approximate and can be influenced by the physical state of the sample.

Interpretation:

-

Ammonium Stretch (~2800-3200 cm⁻¹): The broad and strong absorption in this region is a hallmark of the N-H stretching vibrations in an ammonium salt.

-

C-F Stretch (~1100-1200 cm⁻¹): The trifluoromethyl group gives rise to very strong and characteristic C-F stretching bands. This is often the most intense peak in the fingerprint region.

-

Aromatic Bands: The peaks at ~3030 cm⁻¹ (C-H stretch) and in the 1450-1600 cm⁻¹ region (C=C stretches) confirm the presence of the phenyl group. The bands at ~700 and 760 cm⁻¹ are characteristic of a monosubstituted benzene ring.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The software automatically performs the background subtraction. Label the significant peaks.

Caption: A streamlined workflow for functional group analysis using ATR-IR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers further structural clues. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, salt-like molecules, typically showing a strong signal for the protonated molecular ion.

Table 5: ESI-MS Data for this compound

| m/z (mass-to-charge ratio) | Ion | Interpretation |

| 176.07 | [M+H]⁺ | Protonated molecular ion of the free amine (C₈H₈F₃N) |

| 156.06 | [M-HF+H]⁺ | Fragment corresponding to loss of HF |

| 107.05 | [M-CF₃+H]⁺ | Fragment corresponding to benzylic cleavage (loss of CF₃) |

Note: The observed mass is for the free amine, as the HCl is not covalently bonded. The exact mass of the free amine is 175.06.

Interpretation:

-

Protonated Molecular Ion ([M+H]⁺): The base peak at m/z 176.07 corresponds to the free amine molecule plus a proton. This confirms the molecular weight of the organic component is 175.06 g/mol , consistent with the formula C₈H₈F₃N.[9]

-

Fragmentation: Key fragments can arise from benzylic cleavage, a common pathway for such structures. The loss of the trifluoromethyl radical (•CF₃) would lead to a fragment ion, which is often observed in the mass spectra of phenethylamine derivatives.[10]

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup: The analysis is performed on an ESI mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Operate the instrument in positive ion mode.

-

Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal values for the compound.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis: Identify the [M+H]⁺ ion to confirm the molecular weight. Analyze other peaks to propose a fragmentation pattern that is consistent with the known structure.

Caption: General workflow for molecular weight confirmation via ESI-MS.

Conclusion

The collective data from NMR, IR, and MS provides a robust and self-validating spectroscopic profile for this compound. ¹H and ¹⁹F NMR confirm the connectivity through characteristic couplings, while ¹³C NMR elucidates the carbon framework, including the distinct quartets arising from C-F coupling. IR spectroscopy provides a rapid fingerprint of the key functional groups, notably the ammonium and trifluoromethyl moieties. Finally, ESI-MS confirms the correct molecular weight of the parent amine. This integrated analytical approach is essential for ensuring the identity, purity, and quality of this critical chiral building block in any research or development setting.

References

-

Wiley-VCH. (2007). Supporting Information for publications. Retrieved from [Link]

-

Organic Letters - ACS Publications. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Retrieved from [Link]

-

ChemRxiv. (n.d.). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). Retrieved from [Link]

-

SpectraBase. (n.d.). (R/S)-1-PHENYL-2,2,2-TRIFLUOROETHYLAMINE-HYDROCHLORIDE - Optional[19F NMR]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-2,2,2-TRIFLUORO-1-PHENYL-ETHYLAMINE-HYDROCHLORIDE. Retrieved from [Link]

-

African Rock Art. (n.d.). (S)-2,2,2-Trifluoro-1-phenylethanamine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethylamine, 2,2,2-trifluoro-,hydrochloride. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Retrieved from [Link]

-

Journal of the American Chemical Society. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Retrieved from [Link]

-

University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,2-Trifluoroethylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of.... Retrieved from [Link]

-

University of California, Santa Barbara - NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). (R)-2,2,2-Trifluoro-1-phenylethylamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 128404-37-5,(S)-2,2,2-TRIFLUORO-1-PHENYLETHYLAMINE HCL. Retrieved from [Link]

-

PubMed Central (PMC) - NIH. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,3-Trifluoroethylamine hydrochloride - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Ottokemi. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride, 98%. Retrieved from [Link]

-

MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry.... Retrieved from [Link]

-

Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]